1-(4-fluorophenyl)prop-2-en-1-ol
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Overview
Description
1-(4-Fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)prop-2-en-1-one.
Reduction: 1-(4-Fluorophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)prop-2-en-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Fluorophenyl)propan-2-ol: A reduced form of the compound with similar chemical properties but different reactivity.
1-(4-Fluorophenyl)prop-2-en-1-one: An oxidized form with distinct applications in organic synthesis.
4-Fluorocinnamyl alcohol: A structurally related compound with variations in the position of the fluorine atom and the length of the carbon chain.
Uniqueness: 1-(4-Fluorophenyl)prop-2-en-1-ol stands out due to its unique combination of a fluorinated aromatic ring and an allylic alcohol group.
Properties
CAS No. |
5724-03-8 |
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Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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